molecular formula C17H19Cl2N5 B13737147 2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride CAS No. 102517-02-2

2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride

Cat. No.: B13737147
CAS No.: 102517-02-2
M. Wt: 364.3 g/mol
InChI Key: BQJFWOJWMSZNQE-UHFFFAOYSA-N
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Description

2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride is a bisbenzimidazole derivative characterized by two benzimidazole moieties connected via an N-methyliminodimethylene linker, with two hydrochloride counterions. This structure enhances solubility in polar solvents, making it suitable for applications in coordination chemistry and biomedical research. The compound is synthesized through reactions involving N-methyl-1,2-phenylenediamine and appropriate chloromethyl intermediates under inert nitrogen atmosphere, as described in protocols for related benzimidazole dimers .

Properties

CAS No.

102517-02-2

Molecular Formula

C17H19Cl2N5

Molecular Weight

364.3 g/mol

IUPAC Name

1H-benzimidazol-3-ium-2-ylmethyl-(1H-benzimidazol-2-ylmethyl)-methylazanium;dichloride

InChI

InChI=1S/C17H17N5.2ClH/c1-22(10-16-18-12-6-2-3-7-13(12)19-16)11-17-20-14-8-4-5-9-15(14)21-17;;/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21);2*1H

InChI Key

BQJFWOJWMSZNQE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC1=[NH+]C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Structural Variations in Bisbenzimidazole Derivatives

The target compound belongs to a family of bisbenzimidazoles with varying linkers and substituents. Key analogs include:

Compound Name Linker Type Molecular Formula Molecular Weight (g/mol) Notable Features
2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride N-Methyliminodimethylene C₁₇H₁₈Cl₂N₆ 401.27 Enhanced solubility via dihydrochloride; chelating ligand
2,2'-Tetramethylenebisbenzimidazole dihydrochloride Tetramethylene C₁₈H₂₀Cl₂N₄ 387.28 Longer aliphatic linker; reduced rigidity
2,2'-Octamethylenebisbenzimidazole Octamethylene C₂₂H₂₈N₄ 372.49 Hydrophobic linker; free base form
2-(Aminomethyl)benzimidazole dihydrochloride Single benzimidazole + aminomethyl C₈H₁₂Cl₂N₄ 247.12 Monomeric structure; pharmaceutical reference standard

Physicochemical and Functional Differences

  • Solubility: The dihydrochloride form of the target compound improves aqueous solubility compared to non-salt analogs like 2,2'-octamethylenebisbenzimidazole, which is lipid-soluble due to its long hydrocarbon chain .
  • For instance, benzimidazole derivatives with trifluoromethyl groups (e.g., 5-amino-2-(trifluoromethyl)benzimidazole dihydrochloride) exhibit enhanced metabolic stability and bioactivity .

Key Research Findings and Gaps

  • Coordination Chemistry : The target compound’s rigid structure favors formation of stable iridium and ruthenium complexes, unlike flexible analogs .
  • Toxicity Data: Limited toxicity profiles are available for bisbenzimidazole dihydrochlorides, though monomeric derivatives (e.g., 2-amino benzimidazole) are associated with moderate toxicity in preclinical models .

Biological Activity

2,2'-(N-Methyliminodimethylene)bisbenzimidazole dihydrochloride is a compound belonging to the family of bisbenzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, and potential applications in medical research.

Chemical Structure and Properties

The compound's structure features two benzimidazole units linked by a methyliminodimethylene bridge. This unique configuration is pivotal for its interaction with biological macromolecules, particularly DNA.

The primary biological activity of this compound is attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and can lead to cytotoxic effects in cancer cells. The following mechanisms have been identified:

  • DNA Intercalation : The compound binds between DNA base pairs, causing structural distortion and inhibiting replication and transcription.
  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA unwinding during replication. This inhibition leads to DNA cleavage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, further contributing to its cytotoxicity .

Biological Activity Data

A summary of relevant studies demonstrating the biological activity of this compound is presented in the table below:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa26.09DNA intercalation and topoisomerase inhibition
U87μM rangeInduction of DNA cleavage via topoisomerase I
MDA-MB-2315.2ROS generation leading to apoptosis

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of 5.2 µM against MDA-MB-231 breast cancer cells, indicating significant growth inhibition compared to non-malignant cell lines .
  • Mechanistic Insights : Research revealed that treatment with this compound resulted in increased levels of phosphorylated p53 (p-p53), which is associated with cell cycle arrest and apoptosis. The upregulation of p21 was also noted, which inhibits cyclin-B expression, leading to G2/M phase arrest in the cell cycle .
  • Comparative Studies : When compared with other benzimidazole derivatives, this compound exhibited superior efficacy in inducing apoptosis and inhibiting cell proliferation across multiple cancer types, including breast and cervical cancers .

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